molecular formula C10H10N2O B1372605 6-Amino-3-methyl-1,2-dihydroquinolin-2-one CAS No. 1018652-50-0

6-Amino-3-methyl-1,2-dihydroquinolin-2-one

Cat. No. B1372605
M. Wt: 174.2 g/mol
InChI Key: JKJQAOVIGICVSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” would include a quinoline backbone with an amino group at the 6-position and a methyl group at the 3-position . The exact structure can influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” are not specified in the literature I found. Such properties could include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antibacterial and Antifungal Applications

6-Amino-3-methyl-1,2-dihydroquinolin-2-one has been incorporated into synthetic strategies for creating compounds with significant antibacterial and antifungal properties. For instance, Desai, Harsorab, and Mehtaa (2021) demonstrated the synthesis of compounds with enhanced antimicrobial activities, emphasizing the role of electron withdrawing groups and the presence of –OH group on the meta position in augmenting these activities (Desai, Harsorab, & Mehtaa, 2021).

Anticancer Activity

The molecule has shown potential in the development of anticancer agents. For example, Fang et al. (2016) synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

Tubulin Polymerization Inhibition

A derivative of 6-Amino-3-methyl-1,2-dihydroquinolin-2-one has been identified as a tubulin polymerization inhibitor. Minegishi et al. (2015) reported that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate inhibited tubulin accumulation and induced cell cycle arrest in cancer cells (Minegishi et al., 2015).

Antimalarial Agents

Research has been conducted on using the compound in the synthesis of potential antimalarial agents. Carroll et al. (1976) described the synthesis of various derivatives that were tested for antimalarial activity, showcasing the compound's potential in treating malaria (Carroll, Blackwell, Philip, & Twine, 1976).

Chemosensors for Metal Ions

The compound's derivatives have been used in the synthesis of chemosensors for detecting metal ions. Hazra et al. (2018) synthesized compounds that could detect Al3+ and Zn2+ ions by fluorescence enhancement, demonstrating the compound's utility in environmental and biochemical sensing (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Alzheimer's and Prion Disease Treatment

The compound has also been investigated for its therapeutic potential in protein misfolding diseases like Alzheimer's and prion diseases. Staderini et al. (2013) discussed a derivative that exhibited properties suitable for diagnosing and monitoring response to therapy in such diseases (Staderini et al., 2013).

properties

IUPAC Name

6-amino-3-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJQAOVIGICVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-methyl-1,2-dihydroquinolin-2-one

CAS RN

1018652-50-0
Record name 6-amino-3-methyl-1,2-dihydroquinolin-2-one
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